AM251

Catalog No.
S548733
CAS No.
183232-66-8
M.F
C22H21Cl2IN4O
M. Wt
555.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM251

CAS Number

183232-66-8

Product Name

AM251

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl2IN4O

Molecular Weight

555.2 g/mol

InChI

InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

BUZAJRPLUGXRAB-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I

Solubility

Soluble in DMSO, not in water

Synonyms

AM 251, AM-251, AM251, N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I

Description

The exact mass of the compound 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide is 554.01371 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of amidopiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Cannabinoid Receptor Interaction: A study published in the National Institutes of Health's PubMed Central database investigated the interaction of a closely related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), with the cannabinoid receptor CB1. The study suggests this class of molecules may act as inverse agonists at the CB1 receptor, potentially impacting cannabinoid signaling PUBMED: )

AM251 is a synthetic compound recognized as an inverse agonist of the cannabinoid 1 receptor. Its chemical structure is characterized by the formula C19H19Cl2N2O2, and it is classified under pyrazole derivatives. AM251 has garnered attention in pharmacological research for its ability to modulate various biological processes, particularly in the context of cancer and neurological studies. The compound has been shown to exhibit effects beyond its primary target, indicating potential "off-target" interactions that may contribute to its biological activity .

There is no current information on the mechanism of action of this specific compound. However, similar molecules containing a pyrazole ring and a piperidinyl group can act as ligands (binding molecules) for various receptors in the body [].

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting a safety data sheet (SDS) for similar compounds if available.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities using in vitro and in vivo models.
  • Computational modeling to predict its interaction with biological targets.

AM251 primarily functions as an antagonist at the cannabinoid 1 receptor, leading to a decrease in receptor-mediated signaling. This action can be quantified through various biochemical assays that measure downstream effects, such as alterations in cyclic adenosine monophosphate levels or changes in cellular proliferation rates in response to growth factors like epidermal growth factor. Additionally, AM251 has been observed to induce apoptosis and cell cycle arrest in specific cancer cell lines, highlighting its potential utility in cancer therapy .

The biological activity of AM251 extends beyond cannabinoid receptor antagonism. Research indicates that AM251 can upregulate the expression of the epidermal growth factor receptor and its ligands in certain cancer cells, enhancing their invasive and proliferative capabilities . Furthermore, AM251 has been implicated in disrupting memory reconsolidation processes, suggesting a role in cognitive functions and potential therapeutic applications in neurodegenerative diseases . Its interaction with orphan nuclear hormone receptors also points to a complex mechanism of action that warrants further investigation .

AM251 can be synthesized through a multi-step organic synthesis process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes:

  • Formation of the Pyrazole Ring: This involves cyclization reactions using hydrazine derivatives and suitable carbonyl compounds.
  • Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring to achieve the desired substitution pattern.
  • Final Modifications: Functional groups are added or modified to enhance pharmacological properties.

The synthesis process requires careful optimization to ensure high yield and purity of the final product .

AM251 has a range of applications in scientific research, particularly within pharmacology and neuroscience. Key areas include:

  • Cancer Research: Investigating its role in modulating tumor growth and metastasis.
  • Neuroscience: Studying its effects on memory processes and potential implications for treating cognitive disorders.
  • Pharmacological Studies: Understanding cannabinoid signaling pathways and developing novel therapeutic agents targeting these pathways .

Interaction studies have revealed that AM251 can influence various signaling pathways beyond cannabinoid receptors. For instance, it has been shown to interact with orphan nuclear hormone receptors, affecting gene expression related to cell growth and apoptosis. Additionally, AM251's ability to modulate epidermal growth factor receptor signaling underscores its potential as a therapeutic agent in oncology . The compound's effects on neurotransmitter systems highlight its relevance in studies of anxiety and memory disorders .

Several compounds share structural or functional similarities with AM251, each exhibiting unique properties:

Compound NameTypeKey Features
RimonabantCannabinoid receptor antagonistPrimarily targets cannabinoid 1 receptors but lacks some off-target effects seen with AM251
SR141716Cannabinoid receptor antagonistSimilar mechanism but different pharmacokinetics
JZL184Fatty acid amide hydrolase inhibitorTargets endocannabinoid degradation rather than receptor antagonism
URB597Fatty acid amide hydrolase inhibitorEnhances endocannabinoid signaling through inhibition

AM251 is unique due to its dual role as both an antagonist at cannabinoid receptors and an active modulator of other signaling pathways, which may contribute to its diverse biological effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

554.01371 g/mol

Monoisotopic Mass

554.01371 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3I4FA44MAI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

183232-66-8

Wikipedia

AM-251

Dates

Modify: 2023-08-15

The role of cannabinoid 1 receptor in the nucleus accumbens on tramadol induced conditioning and reinstatement

Mahsa Sadeghi-Adl, Mitra-Sadat Sadat-Shirazi, Faezeh Shahini, Ardeshir Akbarabadi, Solmaz Khalifeh, Shokoofeh Borzabadi, Mohammad Nasehi, Mohammad-Reza Zarrindast
PMID: 32931800   DOI: 10.1016/j.lfs.2020.118430

Abstract

Previous investigations demonstrated that tramadol, as a painkiller, similar to morphine induces tolerance and dependence. Furthermore, the cannabinoid receptor 1 (CB1R) located in the nucleus accumbens (NAc) plays a critical role in morphine-induced conditioning. Therefore, the main objective of this study was to evaluate the role of NAc CB1R in tramadol induced conditioning and reinstatement.
In the present experiment, the effect of NAc CB1 receptors on tramadol induced conditioning was tested by microinjecting of arachidonylcyclopropylamide (ACPA, CB1R agonist) and AM 251 (CB1R inverse agonist) in the NAc during tramadol-induced conditioning in the adult male Wistar rats. In addition, the role of NAc CB1R in the reinstatement was also evaluated by injecting ACPA and AM 251 after a 10-days extinction period.
The obtained data revealed that the administration of tramadol (1,2, and 4 mg/kg, ip) dose-dependently produced conditioned place preference (CPP). Moreover, intra-NAc administration of ACPA (0.25, 0.5, and 1 μg/rat) dose-dependently induced conditioning, while the administration of AM-251 (30, 60, and 120 ng/rat) induced a significant aversion. In addition, the administration of a non-effective dose of AM251 during tramadol conditioning inhibited conditioning induced by tramadol. On the other hand, the administration of ACPA after extinction induced a significant reinstatement. Notably, the locomotor activity did not change among groups.
Previous studies have shown that tramadol-induced CPP occurs through μ-opioid receptors. The data obtained in the current study indicated that CB1R located in the NAc is involved in mediating conditioning induced by tramadol. Besides, CB1R also plays a vital role in the reinstatement of tramadol-conditioned animals. It might be due to the effect of opioids on enhancing the level of CB1R.


Functional Crosstalk between CB and TRPV1 Receptors Protects Nigrostriatal Dopaminergic Neurons in the MPTP Model of Parkinson's Disease

Rayul Wi, Young Cheul Chung, Byung Kwan Jin
PMID: 33062722   DOI: 10.1155/2020/5093493

Abstract

The present study examined whether crosstalk between cannabinoid (CB) and transient potential receptor vanilloid type 1 (TRPV1) could contribute to the survival of nigrostriatal dopamine neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD). MPTP induced a significant loss of nigrostriatal dopamine neurons and glial activation in the substantia nigra (SN) and striatum (STR) as visualized by tyrosine hydroxylase (TH) or macrophage antigen complex-1 (MAC-1) or glial fibrillary acidic protein (GFAP) immunocytochemistry, respectively. RT-PCR analysis shows the upregulation of inducible nitric oxide synthase, interleukin-1
, and tumor necrosis factor-
in microglia in the SN in vivo, indicating the activation of the inflammatory system. By contrast, treatment with capsaicin (a specific TRPV1 agonist) increased the survival of dopamine neurons in the SN and their fibers and dopamine levels in the STR in MPTP mice. Capsaicin neuroprotection is accompanied by inhibiting MPTP-induced glial activation and production of inflammatory cytokines. Treatment with AM251 and AM630 (CB1/2 antagonists) abolished capsaicin-induced beneficial effects, indicating the existence of a functional crosstalk between CB and TRPV1. Moreover, treatment with anandamide (an endogenous agonist for both CB and TRVP1) rescued nigrostriatal dopamine neurons and reduced gliosis-derived neuroinflammatory responses in MPTP mice. These results suggest that the cannabinoid and vanilloid system may be beneficial for the treatment of neurodegenerative diseases, such as PD, that are associated with neuroinflammation.


N‑linoleyltyrosine protects PC12 cells against oxidative damage via autophagy: Possible involvement of CB1 receptor regulation

Xuechen Liu, Yiying Wu, Dan Zhou, Yuting Xie, Yi Zhou, Yu Lu, Rui Yang, Sha Liu
PMID: 33000188   DOI: 10.3892/ijmm.2020.4706

Abstract

Oxidative stress is one of the main pathogenic factors of neurodegenerative diseases. As the ligand of cannabinoid type 1 (CB1) and 2 (CB2) receptors, anandamide (AEA) exerts benign antioxidant activities. However, the instability of AEA results in low levels in vivo, which limit its further application. Based on the structure of AEA, N‑linoleyltyrosine (NITyr) was synthesized in our laboratory and was hypothesized to possess a similar function to that of AEA. To the best of our knowledge, the present study demonstrates for the first time, the activities and mechanisms of NITyr. NITyr treatment attenuated hydrogen peroxide (H2O2)‑induced cytotoxicity, with the most promiment effect observed at 1 µmol/l. Treatment with NITyr also suppressed the H2O2‑induced elevation of reactive oxygen species (ROS) and enhanced the expression of the autophagy‑related proteins, LC3‑II, beclin‑1, ATG 5 and ATG13. The autophagic inhibitor, 3‑methyladenine, reversed the effects of NITyr on ROS levels and cellular viability. Furthermore, AM251, a CB1 receptor antagonist, but not AM630 (a CB2 receptor antagonist), diminished the effects of NITyr on cell viability, ROS generation and autophagy‑related protein expression. However, NITyr increased the protein expression of both the CB1 and CB2 receptors. Therefore, NITyr was concluded to protect PC12 cells against H2O2‑induced oxidative injury by inducing autophagy, a process which may involve the CB1 receptor.


Multiple cannabinoid signaling cascades powerfully suppress recurrent excitation in the hippocampus

Kyle R Jensen, Coralie Berthoux, Kaoutsar Nasrallah, Pablo E Castillo
PMID: 33468648   DOI: 10.1073/pnas.2017590118

Abstract

Recurrent excitatory neural networks are unstable. In the hippocampus, excitatory mossy cells (MCs) receive strong excitatory inputs from dentate granule cells (GCs) and project back onto the proximal dendrites of GCs. By targeting the ipsi- and contralateral dentate gyrus (DG) along the dorsoventral axis of the hippocampus, MCs form an extensive recurrent excitatory circuit (GC-MC-GC) whose dysregulation can promote epilepsy. We recently reported that a physiologically relevant pattern of MC activity induces a robust form of presynaptic long-term potentiation (LTP) of MC-GC transmission which enhances GC output. Left unchecked, this LTP may interfere with DG-dependent learning, like pattern separation-which relies on sparse GC firing-and may even facilitate epileptic activity. Intriguingly, MC axons display uniquely high expression levels of type-1 cannabinoid receptors (CB1Rs), but their role at MC-GC synapses is poorly understood. Using rodent hippocampal slices, we report that constitutively active CB1Rs, presumably via βγ subunits, selectively inhibited MC inputs onto GCs but not MC inputs onto inhibitory interneurons or CB1R-sensitive inhibitory inputs onto GCs. Tonic CB1R activity also inhibited LTP and GC output. Furthermore, brief endocannabinoid release from GCs dampened MC-GC LTP in two mechanistically distinct ways: during induction via βγ signaling and before induction via α
signaling in a form of presynaptic metaplasticity. Lastly, a single in vivo exposure to exogenous cannabinoids was sufficient to induce this presynaptic metaplasticity. By dampening excitatory transmission and plasticity, tonic and phasic CB1R activity at MC axon terminals may preserve the sparse nature of the DG and protect against runaway excitation.


Oleamide Induces Cell Death in Glioblastoma RG2 Cells by a Cannabinoid Receptor-Independent Mechanism

Ana Laura Torres-Román, Victor Manuel García-Hernández, Edgar Rangel-López, Erika Ruiz-García, Abelardo Meneses-García, Abel Santamaría, Michael Aschner, Oscar Prospero-García, Alette Ortega-Gómez
PMID: 32930995   DOI: 10.1007/s12640-020-00280-3

Abstract

The endocannabinoid system has been associated with antiproliferative effects in several types of tumors through cannabinoid receptor-mediated cell death mechanisms. Oleamide (ODA) is a CB1/CB2 agonist associated with cell growth and migration by adhesion and/or ionic signals associated with Gap junctions. Antiproliferative mechanisms related to ODA remain unknown. In this work, we evaluated the effects of ODA on cell viability and morphological changes in a rat RG2 glioblastoma cell line and compared these effects with primary astrocyte cultures from 8-day postnatal rats. RG2 and primary astrocyte cultures were treated with ODA at increasing concentrations (25, 50, 100, and 200 μM) for different periods of time (12, 24, and 48 h). Changes in RG2 cell viability and morphology induced by ODA were assessed by viability/mitochondrial activity test and phase contrast microscopy, respectively. The ratios of necrotic and apoptotic cell death, and cell cycle alterations, were evaluated by flow cytometry. The roles of CB1 and CB2 receptors on ODA-induced changes were explored with specific receptor antagonists. ODA (100 μM) induced somatic damage, detachment of somatic bodies, cytoplasmic polarization, and somatic shrinkage in RG2 cells at 24 and 48 h. In contrast, primary astrocytes treated at the same ODA concentrations exhibited cell aggregation but not cell damage. ODA (100 μM) increased apoptotic cell death and cell arrest in the G1 phase at 24 h in the RG2 line. The effects induced by ODA on cell viability of RG2 cells were independent of CB1 and CB2 receptors or changes in intracellular calcium transient. Results of this novel study suggest that ODA exerts specific antiproliferative effects on RG2 glioblastoma cells through unconventional apoptotic mechanisms not involving canonical signals.


Endogenous opioid and cannabinoid systems contribute to antinociception produced by administration of NSAIDs into the insular cortex of rats

Natia Tsagareli, Nana Tsiklauri, Irine Kvachadze, Merab G Tsagareli
PMID: 32916536   DOI: 10.1016/j.biopha.2020.110722

Abstract

Pain sensation is characterized as a complex experience, dependent on sensory processes as well as the activation of limbic brain areas involved in emotion, among them anterior insula. This cortical area is involved in the perception and response to painful stimuli. We investigated if this area contributes to antinociception produced by NSAIDs, and underlying mechanisms. We found that administration of NSAIDs into the anterior insular cortex in rats reduced mechanical and heat hyperalgesia produced by intraplantar injection of formalin, and this was attenuated by pre- or post-treatment with the opioid receptor antagonists, naloxone and CTOP, and the cannabinoid receptor (CB1) antagonist AM-251. These data support the concept that NSAID-evoked antinociception is mediated via descending endogenous opioid and cannabinoid systems inhibiting spinal paw withdrawal reflexes in rodents.


Autonomous Purkinje cell activation instructs bidirectional motor learning through evoked dendritic calcium signaling

Audrey Bonnan, Matthew M J Rowan, Christopher A Baker, M McLean Bolton, Jason M Christie
PMID: 33846328   DOI: 10.1038/s41467-021-22405-8

Abstract

The signals in cerebellar Purkinje cells sufficient to instruct motor learning have not been systematically determined. Therefore, we applied optogenetics in mice to autonomously excite Purkinje cells and measured the effect of this activity on plasticity induction and adaptive behavior. Ex vivo, excitation of channelrhodopsin-2-expressing Purkinje cells elicits dendritic Ca
transients with high-intensity stimuli initiating dendritic spiking that additionally contributes to the Ca
response. Channelrhodopsin-2-evoked Ca
transients potentiate co-active parallel fiber synapses; depression occurs when Ca
responses were enhanced by dendritic spiking. In vivo, optogenetic Purkinje cell activation drives an adaptive decrease in vestibulo-ocular reflex gain when vestibular stimuli are paired with relatively small-magnitude Purkinje cell Ca
responses. In contrast, pairing with large-magnitude Ca
responses increases vestibulo-ocular reflex gain. Optogenetically induced plasticity and motor adaptation are dependent on endocannabinoid signaling, indicating engagement of this pathway downstream of Purkinje cell Ca
elevation. Our results establish a causal relationship among Purkinje cell Ca
signal size, opposite-polarity plasticity induction, and bidirectional motor learning.


Cannabinoid CB

Bryant Avalos, Donovan A Argueta, Pedro A Perez, Mark Wiley, Courtney Wood, Nicholas V DiPatrizio
PMID: 32962222   DOI: 10.3390/nu12092874

Abstract

The endocannabinoid system plays an important role in the intake of palatable food. For example, endocannabinoid signaling in the upper small-intestinal epithelium is increased (i) in rats after tasting dietary fats, which promotes intake of fats, and (ii) in a mouse model of diet-induced obesity, which promotes overeating via impaired nutrient-induced gut-brain satiation signaling. We now utilized a combination of genetic, pharmacological, and behavioral approaches to identify roles for cannabinoid CB
Rs in upper small-intestinal epithelium in preferences for a western-style diet (WD, high-fat/sucrose) versus a standard rodent diet (SD, low-fat/no sucrose). Mice were maintained on SD in automated feeding chambers. During testing, mice were given simultaneous access to SD and WD, and intakes were recorded. Mice displayed large preferences for the WD, which were inhibited by systemic pretreatment with the cannabinoid CB
R antagonist/inverse agonist, AM251, for up to 3 h. We next used our novel intestinal epithelium-specific conditional cannabinoid CB
R-deficient mice (IntCB
-/-) to investigate if intestinal CB
Rs are necessary for WD preferences. Similar to AM251 treatment, preferences for WD were largely absent in IntCB
-/- mice when compared to control mice for up to 6 h. Together, these data suggest that CB
Rs in the murine intestinal epithelium are required for acute WD preferences.


Presynaptic glutamatergic transmission and feedback system of oxytocinergic neurons in the hypothalamus of a rat model of adjuvant arthritis

Teruaki Fujitani, Takanori Matsuura, Makoto Kawasaki, Hitoshi Suzuki, Haruki Nishimura, Kazuhiko Baba, Yoshiaki Yamanaka, Hideo Ohnishi, Yoichi Ueta, Akinori Sakai
PMID: 32686583   DOI: 10.1177/1744806920943334

Abstract

The neurohypophysial hormone oxytocin (OXT) is synthesized in the hypothalamic paraventricular and supraoptic nuclei. Recently, some studies have considered OXT to be important in sensory modulation and that the OXT protein is upregulated by acute and chronic nociception. However, the mechanism by which OXT is upregulated in neurons is unknown. In this study, we examined the resting membrane potentials and excitatory postsynaptic currents in OXT-ergic neurons in the paraventricular nucleus in adjuvant arthritis rat model, a model of chronic inflammation, using whole-cell patch-clamping. Transgenic rats expressing OXT and monomeric red fluorescent protein 1 (mRFP1) fusion protein to visualize the OXT-ergic neurons were used, and the OXT-mRFP1 transgenic rat model of adjuvant arthritis was developed by injection of heat-killed
. Furthermore, the feedback system of synthesized OXT was also examined using the OXT receptor antagonist L-368,899. We found that the resting membrane potentials and frequency of miniature excitatory postsynaptic currents and spontaneous excitatory postsynaptic currents in OXT-monomeric red fluorescent protein 1 neurons in the paraventricular nucleus were significantly increased in adjuvant arthritis rats. Furthermore, L-368,899 dose-dependently increased the frequency of miniature excitatory postsynaptic currents and spontaneous excitatory postsynaptic currents in OXT-ergic neurons. Following bath application of the GABA
receptor antagonist picrotoxin and the cannabinoid receptor 1 antagonist AM 251, L-368,899 still increased the frequency of miniature excitatory postsynaptic currents. However, following bath application of the nitric oxide synthase inhibitor Nω-Nitro-L-arginine methyl ester hydrochloride, L-368,899 did not alter the miniature excitatory postsynaptic current frequency. Thus, it is suggested that OXT-ergic neuron activity is upregulated via an increase in glutamate release, and that the upregulated OXT neurons have a feedback system with released endogenous OXT. It is possible that nitric oxide, but not GABA, may contribute to the feedback system of OXT neurons in chronic inflammation.


AM251, a cannabinoid receptor 1 antagonist, prevents human fibroblasts differentiation and collagen deposition induced by TGF-β - An in vitro study

Inês B Correia-Sá, Cláudia M Carvalho, Paula V Serrão, Vera A Machado, Sofia O Carvalho, Marisa Marques, Maria A Vieira-Coelho
PMID: 33220269   DOI: 10.1016/j.ejphar.2020.173738

Abstract

Previous studies showed that cannabinoid 1 receptor (CB
) is linked with skin fibrosis and scar tissue formation in mice. Therefore, the topical use of cannabinoids may have a role in the prevention or treatment of local fibrotic and wound healing diseases as hypertrophic scars or keloids. In this study, we asked whether CB
activation or inactivation would change fibroblast differentiation into myofibroblast and collagen deposition in skin human fibroblast. Primary cultures of adult human fibroblasts were obtained from abdominal human skin. Cells were stimulated with transforming growth factor-beta (TGF-β, 10ng/ml) and treated with a CB
selective agonist (arachidonyl-2-chloroethylamide, ACEA 1 μM) and an antagonist (AM251 1, 5 and 10 μM). Alpha-smooth muscle actin (α-SMA) was quantified using Immunocytochemistry and Western Blot. Collagen was quantified with Sirius Red staining assay. Significance was assessed by One-way ANOVA. P < 0.05 was considered significant. TGF-β significantly increases α-SMA expression. ACEA 1 μM significantly increases collagen deposition but does not change α-SMA expression. AM251 10 μM added in the absence and the presence of ACEA reduces α-SMA expression and collagen content in TGF-β treated cells. AM251 shows a concentration-dependent effect over collagen deposition with a pIC50 of 5.5 (4.6-6.4). TGF-β significantly increases CB
receptor expression. CB
inactivation with AM251 prevents fibroblasts differentiation and collagen deposition, induced by TGF-β in human fibroblasts. The outcome supports that CB
is a molecular target for wound healing disorders and in vivo and pre-clinical studies should be implemented to clarify this premise.


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